1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one
Description
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is an organic compound with a complex structure that includes a chlorophenyl group, a dimethylamino group, and a methylsulfonyl group
Properties
IUPAC Name |
(Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-methylsulfonylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3S/c1-14(2)8-11(18(3,16)17)12(15)9-4-6-10(13)7-5-9/h4-8H,1-3H3/b11-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKDBUDMWWVZKFY-FLIBITNWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C(=O)C1=CC=C(C=C1)Cl)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(/C(=O)C1=CC=C(C=C1)Cl)\S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with dimethylamine and methylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C18H18ClN1O2S1
- Molecular Weight : 331.9 g/mol
- IUPAC Name : (2Z)-1-(4-chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)prop-2-en-1-one
The compound's structure features an α,β-unsaturated carbonyl framework, which is critical for its biological activity. The presence of the sulfonamide group enhances its interaction with biological targets.
Anticancer Activity
Research has demonstrated that sulfonamide-appended chalcones possess significant anticancer properties. Studies indicate that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. For instance, one study highlighted the synthesis and evaluation of chalcone derivatives that showed promising cytotoxic effects against human cancer cells, suggesting their potential as lead compounds in cancer therapy .
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, particularly as a cyclooxygenase-2 (COX-2) inhibitor. Inhibiting COX-2 is crucial for managing inflammation and pain. Recent studies have shown that certain derivatives of chalcones exhibit selective COX-2 inhibition, making them potential candidates for developing new anti-inflammatory drugs .
Antimicrobial Activity
The antimicrobial potential of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one has also been explored. Research indicates that this compound can effectively inhibit the growth of various bacteria and fungi, which positions it as a candidate for further development in antimicrobial therapies .
Case Study 1: Anticancer Activity
A study conducted by Wan et al. (2016) focused on the synthesis of sulfonamide-appended chalcones and their anticancer activities. The findings revealed that these compounds showed significant cytotoxicity against several cancer cell lines, with mechanisms involving apoptosis induction and disruption of cell cycle progression .
Case Study 2: Anti-inflammatory Effects
In a comparative study on COX inhibitors, researchers developed a series of chalcone derivatives based on the sulfonamide scaffold. The results indicated that specific compounds exhibited potent COX-2 inhibitory activity while showing minimal effects on COX-1, suggesting a favorable safety profile for therapeutic applications .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-2-(dimethylamino)-2-propen-1-one
- 1-(4-Chlorophenyl)-3-(dimethylamino)-2-propen-1-one
- 1-(4-Chlorophenyl)-3-(methylsulfonyl)-2-propen-1-one
Uniqueness
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one is unique due to the presence of both the dimethylamino and methylsulfonyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of reactions and applications, making it a valuable compound in various fields.
Biological Activity
1-(4-Chlorophenyl)-3-(dimethylamino)-2-(methylsulfonyl)-2-propen-1-one, commonly referred to as compound 1 , is a synthetic organic compound with potential biological activities. This article reviews the biological activity of compound 1, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₂H₁₄ClNO₃S
- Molar Mass : 287.76 g/mol
- CAS Number : 344275-55-4
- Density : 1.304 g/cm³ (predicted)
- Boiling Point : 450.9 °C (predicted)
- pKa : 0.89 (predicted)
Inhibitory Effects on Enzymes
Compound 1 has been evaluated for its inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs) and cholinesterases:
-
Monoamine Oxidase Inhibition :
- Compound 1 exhibits significant inhibition of MAO-B, with an IC₅₀ value around 0.51 μM, indicating its potential use in treating neurodegenerative diseases like Parkinson's disease .
- The selectivity index for MAO-B over MAO-A is reported to be greater than 78.4, highlighting its preferential action .
- Cholinesterase Inhibition :
Antioxidant Activity
Research indicates that compound 1 possesses antioxidant properties, capable of scavenging reactive oxygen species (ROS). This activity can mitigate oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .
Antimicrobial Activity
The compound has demonstrated moderate to strong antibacterial activity against several strains:
- Effective against Salmonella typhi and Bacillus subtilis.
- Weak to moderate activity was observed against other bacterial strains tested .
Study on Neuroprotective Effects
A study investigated the neuroprotective effects of compound 1 using in vitro models of oxidative stress. The results indicated that treatment with compound 1 significantly reduced cell death in neuronal cells exposed to hydrogen peroxide, suggesting its potential application in neuroprotection .
Antiproliferative Activity
In a separate study assessing antiproliferative effects on human cancer cell lines (HT-29 colon carcinoma, M21 skin melanoma, MCF7 breast carcinoma), compound 1 showed promising results with IC₅₀ values indicating effective growth inhibition at low concentrations .
The mechanism by which compound 1 exerts its biological effects appears to involve:
- Enzyme Inhibition : Binding to active sites of MAOs and cholinesterases, leading to decreased enzyme activity.
- Antioxidant Mechanisms : Scavenging free radicals and enhancing cellular defenses against oxidative damage.
- Cellular Signaling Modulation : Potentially influencing pathways involved in apoptosis and cell survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
